N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide
Description
N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide is a synthetic organic compound that features a unique combination of fluorinated cyclopropyl and benzenesulfonamide moieties
Properties
IUPAC Name |
N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c1-2-17(7-8-20-12-9-13(12,15)16)21(18,19)11-6-4-3-5-10(11)14/h3-6,12H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZITACRINMSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC1CC1(F)F)S(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide typically involves multiple steps:
Formation of 2,2-difluorocyclopropyl intermediates: The difluorocyclopropyl group can be introduced through cyclopropanation reactions involving difluorocarbene precursors.
Attachment of the oxyethyl group: This step involves the reaction of the difluorocyclopropyl intermediate with an appropriate ethylene oxide derivative under basic conditions.
Sulfonamide formation: The final step involves the reaction of the oxyethyl intermediate with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorinated positions.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its fluorinated structure may enhance its metabolic stability and bioavailability, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its fluorinated groups can impart desirable characteristics such as increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The fluorinated groups can enhance binding affinity to enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,2-difluorocyclopropyl)ethyl]prop-2-enamide: This compound shares the difluorocyclopropyl group but differs in the presence of a prop-2-enamide moiety.
2-(2,2-difluorocyclopropyl)naphthalene: Another compound with a difluorocyclopropyl group, but attached to a naphthalene ring.
Uniqueness
N-[2-(2,2-difluorocyclopropyl)oxyethyl]-N-ethyl-2-fluorobenzenesulfonamide is unique due to the combination of its fluorinated cyclopropyl and benzenesulfonamide groups. This unique structure provides distinct chemical and biological properties that are not observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
